molecular formula C19H13ClN2O2S2 B2728421 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-01-3

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2728421
M. Wt: 400.9
InChI Key: ADBPUSBKTAQARW-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a thiazole ring, a benzothiophene ring, and a carboxamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. The presence of functional groups such as the thiazole ring, the benzothiophene ring, and the carboxamide group in this compound suggests that it could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Compounds structurally related to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have been synthesized and evaluated for various biological activities. For instance, novel heterocyclic compounds derived from benzodifuran and benzothiophene have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, with some compounds demonstrating high inhibitory activity on COX-2 selectivity, analgesic protection, and anti-inflammatory activity comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of compounds similar to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have been a subject of investigation. For example, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

Anti-inflammatory and Analgesic Agents

Research also includes the development of novel molecules as potential anti-inflammatory agents. Compounds related to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, have been synthesized with reported anti-inflammatory activity, suggesting potential applications in developing anti-inflammatory medications (Moloney, 2000).

Inhibition of Cell Adhesion Molecules

Studies on benzo[b]thiophene derivatives have shown that they can inhibit the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the surface of endothelium, which plays a crucial role in the adherence of neutrophils to activated endothelial cells. This inhibition suggests potential applications in treating inflammatory diseases (Boschelli et al., 1995).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data for this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for a compound depend on its properties and reactivity. Compounds with similar structures to this one could have potential applications in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c1-24-12-8-6-11(7-9-12)15-10-21-19(26-15)22-18(23)17-16(20)13-4-2-3-5-14(13)25-17/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBPUSBKTAQARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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